Gomisin G
Overview
Description
Gomisin G is a natural product found in Kadsura interior, Schisandra sphenanthera, and other organisms . It is an ethanolic extract of the stems of Kadsura interior . It exhibits potent anti-HIV activity .
Molecular Structure Analysis
Gomisin G has a molecular formula of C30H32O9 . Its IUPAC name is [(9S,10S,11S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate .Physical And Chemical Properties Analysis
Gomisin G has a molecular weight of 536.6 g/mol . It is soluble in chloroform, methanol, and other solvents, but insoluble in water .Scientific Research Applications
1. Anti-Obesity Effects
Gomisin N, a lignan from Schisandra chinensis, has been shown to inhibit adipogenesis in preadipocytes and exhibit anti-obesity effects in high-fat diet-induced obese mice. It operates through impairing mitotic clonal expansion via cell cycle arrest and modulating various cellular pathways such as ERK, PI3K/Akt, and AMPK activation. This suggests its potential as a treatment agent for obesity (Jang et al., 2017).
2. Anti-Metastatic Properties in Cancer
Gomisin A has demonstrated significant effects in mitigating metastatic melanoma. It reduces melanoma cell viability by inducing cell cycle arrest and apoptosis. This is mediated through the activation of AMPK, ERK, and JNK pathways. Additionally, Gomisin A inhibits the migration and invasion of melanoma cells, suggesting its potential as an anti-metastatic agent (Han et al., 2019). Similar anti-metastatic effects have been observed in colorectal cancer, where Gomisin A suppressed lung metastasis, decreased cell viability, induced apoptosis, and inhibited cell migration and invasion (Kee et al., 2018).
3. Hepatic Steatosis Prevention
Gomisin N shows protective effects against hepatic steatosis through AMPK activation. It alleviates lipid accumulation in liver cells and reduces the expression of lipogenesis genes while enhancing fatty acid oxidation genes. These findings suggest its therapeutic potential against liver diseases like nonalcoholic fatty liver disease (Yun et al., 2017).
4. Vascular Health Benefits
Gomisin A induces nitric oxide production in human coronary artery endothelial cells, leading to vasorelaxation. This is achieved through Ca2+-dependent activation and translocation of endothelial nitric oxide synthase (eNOS), suggesting its beneficial effects on vascular health and potential use in cardiovascular therapies (Park et al., 2009).
5. Antidiabetic Effects
Gomisin N also exhibits anti-diabetic properties by enhancing glucose uptake in muscle cells and improving glucose tolerance in obese mice. These effects are attributed to the activation of the AMPK pathway, suggesting its potential use in managing diabetes mellitus (Jung et al., 2017).
6. Breast Cancer Treatment Potential
Gomisin G has shown anti-cancer activity in triple-negative breast cancer cells by suppressing AKT phosphorylation, leading to cell cycle arrest in the G1 phase. This indicates its potential as a therapeutic agent for treating certain types of breast cancer (Maharjan et al., 2018).
7. Obesity Prevention in Drosophila Models
Gomisin N, when administered in a high-fat diet Drosophila model, reduced body weight, improved lifespan, and regulated genes related to lipid storage and metabolism. This highlights its potential as an agent for obesity prevention (Lee et al., 2020).
8. Alcoholic Liver Disease Treatment
Gomisin N alleviates ethanol-induced liver injury by improving lipid metabolism and reducing oxidative stress and inflammation, suggesting its therapeutic potential against alcoholic liver diseases (Nagappan et al., 2018).
Safety And Hazards
Gomisin G is considered toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is sensitive to light and air, and it is recommended to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes .
Future Directions
Gomisin G has been suggested as a potential therapeutic compound against colon cancer . It has been found to suppress the growth of colon cancer cells by inhibiting proliferation and inducing apoptosis . Furthermore, it has been suggested as an exercise supplement with nutritional and anti-fatigue benefits .
properties
IUPAC Name |
[(9S,10S,11S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O9/c1-16-12-18-13-20(33-3)24(34-4)26(35-5)22(18)23-19(14-21-25(27(23)36-6)38-15-37-21)28(30(16,2)32)39-29(31)17-10-8-7-9-11-17/h7-11,13-14,16,28,32H,12,15H2,1-6H3/t16-,28-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDWKHIQKPKRKY-DSASHONVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1(C)O)OC(=O)C5=CC=CC=C5)OCO4)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@@]1(C)O)OC(=O)C5=CC=CC=C5)OCO4)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346778 | |
Record name | Gomisin G | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601346778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gomisin G | |
CAS RN |
62956-48-3 | |
Record name | Gomisin G | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062956483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gomisin G | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601346778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GOMISIN G | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B4CV8T31X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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